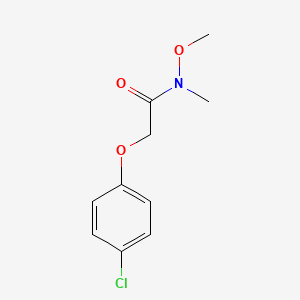

2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide

Description

2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide (CAS 18232-70-7) is an acetamide derivative featuring a 4-chlorophenoxy group and N-methoxy-N-methyl substitution. This compound is synthesized via nucleophilic substitution and condensation reactions, often involving intermediates like ethyl 2-(4-chlorophenoxy)acetate, which is subsequently functionalized with hydrazine derivatives or cyclized under alkaline conditions . Its structural motif—a chloro-substituted phenoxy group linked to an acetamide core—imparts unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMCWLGUXMFYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591359 | |

| Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18232-70-7 | |

| Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide typically involves the reaction of 4-chlorophenol with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the methoxyacetyl group. The resulting intermediate is then treated with methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amides or thiols.

Scientific Research Applications

2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.

Industry: Utilized in the production of agrochemicals and herbicides

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide

- Applications : The sulfamoyl group may improve binding to biological targets, such as enzymes or receptors, compared to the simpler N-methoxy-N-methyl substitution in the parent compound.

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)-methyl)acetamide

- Biological Activity : Demonstrated efficacy as an ATF4 inhibitor, with applications in cancer therapy and neurodegenerative diseases .

2-Chloro-N-(4-fluorophenyl)acetamide

- Structure: Simplified analog lacking the methoxy-methyl substitution and phenoxy group, serving as a precursor for synthesizing heterocycles like quinolinyloxy acetamides .

- Reactivity : The absence of bulky substituents facilitates nucleophilic displacement reactions, making it a versatile intermediate .

Physicochemical Properties

- Hydrogen Bonding :

- Solubility :

- Sulfamoyl and methoxy groups in analog likely enhance aqueous solubility compared to the hydrophobic N-methoxy-N-methyl group in the parent compound.

Biological Activity

2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight: 243.68 g/mol

- Functional Groups: Contains a chlorophenyl ether, methoxy group, and an acetamide moiety.

The primary biological activities of this compound are attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in inflammatory processes and cell signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, a study highlighted its inhibitory effects on the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme, which is crucial in steroid metabolism. The most potent analogs showed IC50 values ranging from 700 nM to 900 nM in these assays .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated using different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A-549 (Lung) | 0.02 |

| HCT-116 (Colon) | 0.04 |

| CCRF-CEM (Leukemia) | 10 nM |

These findings suggest that the compound has promising anticancer properties, particularly against lung and colon cancer cells .

Anti-Inflammatory Effects

Research indicates that compounds similar to this compound can inhibit Toll-Like Receptor 4 (TLR4) signaling pathways, leading to reduced production of pro-inflammatory cytokines. This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases.

Case Study 1: Inhibition of Cancer Cell Growth

In a controlled experiment, the effects of this compound were assessed on A-549 cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 0.1 μM.

Case Study 2: Impact on Inflammatory Markers

A separate study investigated the compound's effects on inflammatory markers in rat models. The administration of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential utility in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.